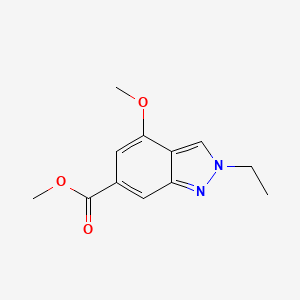

Methyl 2-ethyl-4-methoxy-2h-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethyl-4-methoxyindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-4-14-7-9-10(13-14)5-8(12(15)17-3)6-11(9)16-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCUUKKZWYSRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230418 | |

| Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245215-49-9 | |

| Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245215-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions:

- Oxidation: The compound can be oxidized to form derivatives like quinones.

- Reduction: Reduction reactions can yield amines or other reduced derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce different functional groups onto the indazole ring.

Table 1: Common Reactions of this compound

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, CrO₃ |

| Reduction | Amines | LiAlH₄, NaBH₄ |

| Substitution | Halogenated derivatives | Bromine, Sodium methoxide |

Biological Applications

The biological activity of this compound has been extensively studied, particularly its potential therapeutic effects.

Anticancer Activity:

Research indicates that indazole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor growth and may be effective against various cancer types, including renal cell carcinoma and solid tumors .

Mechanism of Action:

The compound is believed to interfere with cellular proliferation pathways, particularly through the inhibition of protein kinases involved in cancer progression . This makes it a candidate for further development as an anticancer agent.

Case Study:

A study demonstrated that derivatives of indazoles exhibited potent antiproliferative activity against melanoma cell lines. Compounds similar to this compound were evaluated for their efficacy, showing IC50 values indicating strong inhibitory effects on cancer cell growth .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent. Its structural features allow for modifications that can enhance its bioactivity and selectivity for specific biological targets.

Targeted Therapies:

Indazoles are being investigated for their role in targeted cancer therapies, particularly those aimed at inhibiting specific kinases that drive tumor growth . The compound's ability to regulate signal transduction pathways positions it as a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (CAS: 1150618-48-6)

Structural Differences :

- Substituents: 2-methyl (vs. 2-ethyl) and 3-carboxylate (vs. 6-carboxylate).

Key Implications : - The carboxylate at position 3 alters electronic distribution, which may affect binding interactions in biological targets. Synthesis: Prepared via esterification reactions similar to those described for quinoline analogs (reflux with methyl iodide and potassium carbonate) .

Methyl 4-methyl-1H-indazole-6-carboxylate (CAS: 1263378-71-7)

Structural Differences :

- Substituents: 4-methyl (vs. 4-methoxy) and 1H-indazole (vs. 2H-indazole).

Key Implications : - The methyl group at position 4 lacks the electron-donating effect of methoxy, reducing resonance stabilization and altering reactivity.

- The 1H-indazole tautomer may exhibit different hydrogen-bonding capabilities compared to the 2H-indazole form. Biological Activity: Not explicitly reported, but 4-methyl substitution in indazoles is associated with varied pharmacokinetic profiles due to increased metabolic stability .

Methyl 8-methylthio-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[1]indazole-9-carboxylate (Compound 5e)

Structural Differences :

- Core: Benzo[1]indazole (vs. indazole) with additional methylthio and p-tolyl groups.

Key Implications : - The methylthio group at position 8 enhances lipophilicity, improving membrane permeability.

- The p-tolyl group at position 6 contributes to π-π stacking interactions, critical for antihyperglycemic activity (2.0-fold glucose uptake stimulation in L6 cells) .

Biological Activity : Demonstrated potent glucose uptake stimulation, surpassing lead compounds in insulin-responsive tissues .

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

Structural Differences :

- Core: Benzothiazole (vs. indazole) with an amino group at position 2. Key Implications:

- The benzothiazole core offers greater aromatic stability but reduced hydrogen-bonding versatility compared to indazole.

- Applications: Used as a precursor in antiviral and antitumor agents, highlighting the role of heterocyclic diversity in drug design .

Comparative Data Table

Key Research Findings

- Substituent Position Matters : The placement of methoxy and carboxylate groups significantly impacts electronic properties. For example, 6-carboxylate in indazoles (target compound) vs. 3-carboxylate in analogs alters dipole moments and binding affinities .

- Synthetic Flexibility : Esterification and ring transformation methods (e.g., Michael addition and cyclization) are broadly applicable to indazole derivatives .

Biological Activity

Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.255 g/mol. The compound features a methoxy group and an ethyl substituent, which influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

- Cyclization : Reacting appropriate hydrazines with carbonyl compounds to form the indazole ring.

- Esterification : Converting the carboxylic acid to the methyl ester using reagents such as methanol and acid catalysts.

These methods enhance yield and purity while allowing for modifications to optimize biological activity.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of indazole can inhibit bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against strains such as Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing potential in inhibiting cancer cell proliferation. In vitro studies reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including those associated with breast and colon cancers . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes.

- Cell Signaling Modulation : It can alter signaling pathways related to inflammation and cancer progression.

- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Evaluation : A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong antibacterial properties .

Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Anticancer Studies : In vitro tests on cancer cell lines showed IC50 values in the low micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) MCF7 (Breast Cancer) 5 HCT116 (Colon Cancer) 10 - Anti-inflammatory Research : The compound was shown to reduce levels of inflammatory markers in cell culture models, supporting its potential use in treating conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate, and how can reaction yields be improved?

- Methodology :

- Reaction Optimization : Reflux equimolar ratios of 3-formyl-1H-indazole precursors with alkylating agents (e.g., ethyl iodide) in acetic acid, catalyzed by sodium acetate. Prolonged reflux (3–5 hours) improves cyclization efficiency .

- Purification : Recrystallize the crude product from DMF/acetic acid (1:1 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Enhancement : Use excess alkylating agents (1.1 equiv) and inert atmosphere to minimize side reactions.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Structure Refinement : Refine with SHELXL (for small-molecule crystallography) and validate using WinGX for symmetry checks . Visualize molecular packing with ORTEP-3 to analyze torsion angles and hydrogen bonding .

Q. What spectroscopic techniques are critical for characterizing substituents in this compound?

- Methodology :

- NMR Analysis : Confirm methoxy (-OCH₃) and ethyl groups via ¹H NMR (δ 3.8–4.2 ppm for OCH₃; δ 1.2–1.4 ppm for CH₂CH₃). Use 2D COSY to resolve overlapping signals .

- FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and indazole ring vibrations (C=N) at ~1600 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~265 m/z) .

Advanced Research Questions

Q. How can conformational analysis of the indazole ring be performed to assess puckering dynamics?

- Methodology :

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) in Gaussian. Calculate puckering parameters (Cremer-Pople coordinates) to quantify ring non-planarity .

- X-ray Data Cross-Validation : Compare experimental torsion angles (from SHELXL output) with computed values to evaluate intramolecular strain .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm dose-dependent effects.

- Metabolic Stability : Use hepatic microsome assays to rule out rapid degradation as a cause of inconsistent bioactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina. Compare docking scores with experimental IC₅₀ values to validate mechanisms .

Q. How can reaction kinetics for esterification or methoxy substitution be analyzed?

- Methodology :

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediates during esterification.

- Kinetic Modeling : Apply pseudo-first-order kinetics to methoxy group substitution, using HPLC to quantify reactant depletion over time .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving acetic acid .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- First Aid : For skin contact, rinse with 10% ethanol/water mixture to solubilize the compound, followed by soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.